6-Bromo-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN . It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
Tetrahydroisoquinolines (THIQ) form an important class in isoquinoline alkaloids. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The synthesis of its C(1)-substituted derivatives has garnered a lot of attention in the scientific community . The synthetic strategies for constructing the core scaffold have also been discussed .Molecular Structure Analysis
The molecular structure of 6-Bromo-1,2,3,4-tetrahydroisoquinoline consists of a bromine atom attached to the 6th carbon in the tetrahydroisoquinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 212.09 . More specific properties such as density, boiling point, and others are not available in the retrieved data.Scientific Research Applications
Catalysis and Organic Synthesis
Heterogeneous catalysts have been investigated for the C(1)-functionalization of THIQs with alkynes . This suggests that 6-Br-THIQ might serve as a substrate in various catalytic reactions.
Safety And Hazards
properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDGCPQHZSDBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579124 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
226942-29-6 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic route described in the research for 6-Bromo-1,2,3,4-tetrahydroisoquinoline?
A1: The research presents a "convenient synthesis" [, ] of 6-Bromo-1,2,3,4-tetrahydroisoquinoline. This suggests the method offers advantages over previous approaches, potentially in terms of yield, cost-effectiveness, or simplified reaction steps. The use of readily available starting materials and a one-pot reductive amination procedure contributes to the convenience of this synthesis.
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